molecular formula C25H26N2O3 B2392764 3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one CAS No. 693255-29-7

3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one

Cat. No.: B2392764
CAS No.: 693255-29-7
M. Wt: 402.494
InChI Key: LNNABJSKJNCKDJ-UHFFFAOYSA-N
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Description

3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a hybrid structure featuring a coumarin (chromen-2-one) scaffold linked to a 2,5-dimethylphenylpiperazine moiety via a carbonyl group, with an additional prop-2-enyl (allyl) substitution on the coumarin core. The presence of the piperazine ring is a hallmark of many compounds active in the central nervous system, often associated with affinity for various neurotransmitter receptors, including dopaminergic and serotonergic systems . The specific structural features of this compound, such as the dimethylphenyl group and the allyl chain, suggest it may be designed as a potential ligand for probing receptor function and signal transduction pathways. Researchers can utilize this compound as a key intermediate or a novel chemical entity for developing new bioactive molecules, studying structure-activity relationships (SAR), and investigating mechanisms related to neurological disorders. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-4-6-19-7-5-8-20-16-21(25(29)30-23(19)20)24(28)27-13-11-26(12-14-27)22-15-17(2)9-10-18(22)3/h4-5,7-10,15-16H,1,6,11-14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNABJSKJNCKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C25H26N2O3
  • Molecular Weight : 402.49 g/mol
  • IUPAC Name : 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, while the chromenone structure may contribute to antioxidant properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromenone compounds exhibit significant anticancer properties. The compound was tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics such as 5-fluorouracil .

Anti-inflammatory Effects

In vitro assays showed that this compound effectively reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity was comparable to dexamethasone, a common anti-inflammatory drug. This suggests potential applications in treating inflammatory diseases .

Case Studies

Study 1: Antitumor Activity
A study published in the Chinese Journal of Organic Chemistry evaluated a series of piperazine-substituted compounds for their anticancer efficacy. The results indicated that compounds similar to 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one exhibited selective cytotoxicity against tumor cell lines and showed promise as lead compounds for further development .

Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. The study found that it induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G1 phase. These findings highlight its potential as a therapeutic agent in oncology .

Comparative Analysis

The biological activity of 3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one can be compared with other similar compounds:

CompoundStructureAnticancer ActivityAnti-inflammatory Activity
Compound ASimilar structure with different substituentsModerateLow
Compound BLacks piperazine moietyHighModerate
3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one Contains both chromenone and piperazineHighHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 8-prop-2-enyl group increases lipophilicity compared to ’s 7-hydroxy-4-methyl derivatives, which may enhance bioavailability. In contrast, HBK15’s chloro and methoxy substituents () balance hydrophobicity and polarity for CNS penetration .

Piperazine Linkage: The carbonyl group in the target compound’s piperazine moiety contrasts with the ether linkages in HBK15 () and the propyl spacer in Compound 13 ().

Synthetic Complexity :

  • ’s one-pot synthesis (formaldehyde-mediated coupling) is simpler than the multi-step alkylation required for spirocyclic derivatives like Compound 13 () .

Pharmacological and Functional Insights

While direct activity data for the target compound are unavailable, analogs provide clues:

  • Coumarin-Piperazine Hybrids () : Derivatives with 8-piperazine substitutions exhibit antimicrobial activity, with substituent polarity influencing potency. The target’s 2,5-dimethylphenyl group may enhance hydrophobic interactions in enzyme binding .
  • Arylpiperazines (): HBK15’s 2-chloro-6-methylphenoxy group confers serotonin receptor affinity. The target’s 2,5-dimethylphenyl substituent, lacking electronegative atoms, may shift selectivity toward other targets (e.g., adrenergic receptors) .
  • Spiro Derivatives () : Compound 13’s rigid spiro framework limits off-target effects, suggesting that the target’s coumarin core could similarly restrict conformational mobility .

Q & A

Q. What synthetic routes are recommended for preparing 3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
  • Step 1 : Prepare the chromen-2-one core via Pechmann condensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
  • Step 2 : Functionalize the piperazine moiety using carbodiimide coupling agents (e.g., EDC or DCC) with 2,5-dimethylphenyl groups under anhydrous conditions .
  • Step 3 : Introduce the propenyl group via nucleophilic substitution or Heck coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled temperatures (60–80°C) .
    Yield optimization strategies include:
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Monitoring reaction progress using TLC or HPLC to minimize side products .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl/piperazine linkages (e.g., δ ~160–170 ppm for carbonyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and UV detection at λ = 254 nm .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Based on structurally similar piperazine derivatives:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Exposure Control : Implement engineering controls (local exhaust ventilation) and respiratory protection (NIOSH-approved N95 masks) if airborne particulates are generated .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from variations in experimental models or assay conditions. Strategies include:
  • Orthogonal Assays : Validate receptor binding (e.g., serotonin receptors) using both radioligand displacement (³H-LSD) and functional assays (cAMP accumulation) .
  • Dose-Response Curves : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v).
  • Model Systems : Compare results across cell lines (e.g., HEK-293 vs. CHO) and in vivo models (rodent vs. zebrafish) to assess species-specific effects .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:
  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS; acidic conditions (pH <3) may hydrolyze the carbonyl group .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar compounds) .
  • Light Sensitivity : Perform photostability tests under ICH Q1B guidelines (UV/visible light exposure) .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets (e.g., serotonin receptors)?

  • Methodological Answer : Utilize:
  • Molecular Docking : Software like AutoDock Vina to simulate binding to 5-HT receptor subtypes (e.g., 5-HT₁A). Validate with crystallographic data if available .
  • MD Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories.
  • QSAR Models : Train on piperazine derivatives with known IC₅₀ values to predict activity and selectivity .

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